Pax-3 protein - 138016-91-8

Pax-3 protein

Catalog Number: EVT-1520365
CAS Number: 138016-91-8
Molecular Formula: C7H11NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pax-3 is primarily sourced from vertebrate organisms, notably in mice and humans. In terms of classification, it is categorized under transcription factors due to its role in binding DNA and regulating gene expression. The PAX3 gene is located on chromosome 2 in humans and is known for its involvement in developmental biology .

Synthesis Analysis

Methods of Synthesis

The synthesis of Pax-3 involves transcription from the PAX3 gene followed by translation into the protein. This process can be studied through various methodologies, including:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to analyze mRNA levels of Pax-3 during different developmental stages.
  • Fluorescent Activated Cell Sorting (FACS): Employed to isolate Pax-3 expressing cells for further analysis.
  • Next Generation Sequencing: Utilized for transcriptome profiling to understand the gene networks regulated by Pax-3 during myogenesis .

Technical Details

The synthesis process begins with the transcription of the PAX3 gene into messenger RNA, which is then translated into the Pax-3 protein. Alternative splicing events can lead to different isoforms of Pax-3, influencing its functional properties . The use of genetically modified mouse models has facilitated the study of Pax-3 expression patterns and its functional roles during embryonic development .

Molecular Structure Analysis

Structure of Pax-3

Pax-3 protein consists of several structural domains:

  • Paired Box Domain: This highly conserved region is responsible for DNA binding.
  • Homeodomain: This domain contributes to the regulation of transcriptional activity.
  • Transactivation Domain: Located at the C-terminal end, this region is involved in activating target genes.

The molecular weight of Pax-3 varies depending on the isoform but generally falls within a range typical for transcription factors (approximately 50 kDa) .

Data on Molecular Structure

Structural studies indicate that Pax-3 binds to specific DNA sequences, influencing gene expression. The optimal consensus binding sequences identified include motifs like ATTA and GTNNN .

Chemical Reactions Analysis

Reactions Involving Pax-3

Pax-3 primarily functions through its interactions with DNA and other proteins involved in transcriptional regulation. It does not participate in traditional chemical reactions like enzymes but rather acts as a regulatory molecule that influences cellular processes.

Technical Details

The mechanisms by which Pax-3 exerts its effects include:

  • Binding to Enhancers: Pax-3 coordinates with enhancer regions to regulate gene expression.
  • Formation of Protein Complexes: It interacts with co-regulators and other transcription factors to modulate transcriptional activity .
Mechanism of Action

Process Overview

Pax-3 functions as a transcription factor that binds to specific DNA sequences within target genes. Its mechanism involves:

  1. DNA Binding: The paired box domain recognizes and binds to specific motifs in target genes.
  2. Recruitment of Co-factors: Upon binding, it recruits co-regulatory proteins that facilitate or inhibit transcription.
  3. Regulation of Gene Expression: This complex ultimately influences the expression levels of genes critical for myogenesis and other developmental processes.

Data Supporting Mechanism

Studies have shown that mutations or alterations in PAX3 can lead to significant developmental disorders or cancers, highlighting its essential role in normal cellular function .

Physical and Chemical Properties Analysis

Physical Properties

Pax-3 is typically found as a soluble protein within the nucleus of cells where it exerts its function as a transcription factor. Its stability and activity can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

While specific chemical properties such as solubility or pH stability are less commonly detailed for transcription factors like Pax-3, it is known that protein-protein interactions play a critical role in its functionality. The presence of various isoforms also suggests variability in stability and activity under different cellular conditions .

Applications

Scientific Uses

Pax-3 has several significant applications in scientific research:

  1. Developmental Biology: It serves as a model for studying myogenesis and neural crest development.
  2. Cancer Research: Understanding PAX3's role in tumorigenesis aids in developing targeted therapies for cancers such as alveolar rhabdomyosarcoma.
  3. Gene Therapy: Insights into Pax-3 function may contribute to strategies aimed at correcting genetic disorders associated with its dysfunction.
Molecular Biology of Pax-3

Gene Structure and Genomic Organization

Chromosomal Localization and Exon-Intron Architecture

The PAX3 gene resides on human chromosome 2q36.1, spanning approximately 100 kb of genomic DNA. It comprises 10 exons interspersed with introns of variable lengths. The initial exon encodes the 5′ untranslated region (UTR), while exons 2–4 collectively encode the paired domain (PD). Exons 5–6 harbor the octapeptide and homeodomain (HD), and exons 7–8 encode the transactivation domain (TAD). Exons 9–10 contribute to the C-terminal regulatory regions and the 3′ UTR [4] [1]. This architecture facilitates modular protein domain expression through alternative splicing.

Table 1: Exon-Domain Organization of PAX3

Exon(s)Encoded DomainFunctional Significance
15′ UTRRegulatory elements for transcription initiation
2–4Paired box (PD)Primary DNA-binding motif
5–6Octapeptide & Homeodomain (HD)Secondary DNA-binding motif; dimerization interface
7–8Transactivation domain (TAD)Transcriptional activation via PST-rich region
9–10C-terminal regulatoryProtein stability and post-translational modifications

Evolutionary Conservation Across Species

PAX3 orthologs exhibit remarkable sequence conservation from lampreys to mammals, underscoring its fundamental role in embryonic development. Murine Pax3 (chromosome 1C4) shares >95% amino acid identity with human PAX3 in the DNA-binding domains. Zebrafish express two paralogs (pax3a and pax3b) due to genome duplication, both contributing to neural crest development. Evolutionary gene swapping occurs between PAX3 and PAX7 (e.g., chick neural crest expresses PAX7 instead of PAX3), yet protein function remains conserved due to identical DNA-binding domains and overlapping target genes [2] [5].

Transcriptional Regulation and Alternative Splicing

Isoform Diversity (PAX3a–PAX3i) and Functional Implications

Alternative splicing generates ≥8 isoforms (PAX3a–PAX3i), each with distinct functional properties:

  • PAX3c/d/h: Activate transcription of genes driving cell growth (e.g., MET, MITF). PAX3d is the predominant isoform in humans.
  • PAX3e/g: Act as transcriptional repressors by inhibiting cell proliferation pathways.
  • PAX3a/b: Truncated isoforms lacking TAD; exhibit neutral or inhibitory effects on growth [4] [5].Functional divergence arises from exon skipping (e.g., PAX3g/h lack exon 8), altering DNA-binding affinity or protein-protein interactions.

Table 2: Functional Classes of PAX3 Isoforms

IsoformExon CompositionTranscriptional ActivityBiological Impact
PAX3a/bExons 1–4/5None/Weak repressorInhibits cell growth
PAX3c/dFull-length (exons 1–8/9)Strong activatorPromotes proliferation
PAX3eFull-length (exons 1–10)RepressorSuppresses differentiation
PAX3g/hExcludes exon 8Weak activator/repressorContext-dependent effects
PAX3iQ+ variant in PDReduced DNA bindingAttenuated target activation

Q+ vs. Q− Splice Variants in DNA Binding Efficiency

A conserved alternative splice site at exon 3’s 5′ end yields isoforms with (Q+) or without (Q−) a glutamine residue in the PD. The Q− isoform binds DNA >2-fold more efficiently than Q+ in electrophoretic mobility shift assays. Both isoforms are co-expressed in vivo, suggesting nuanced regulatory control. Structural analyses indicate the Q+ insertion distorts the PD’s N-terminal subdomain (PAI), reducing affinity for TCACGC/T motifs [4] [2].

Protein Domain Architecture

Paired Box (PD) and Homeodomain (HD) DNA-Binding Motifs

PAX3 contains two DNA-binding domains:

  • Paired Domain (PD): A 128-amino acid region (exons 2–4) folded into PAI and RED subdomains. Each subdomain harbors a helix-turn-helix (HTH) motif that contacts major DNA grooves. The PD preferentially binds TCACGC/T sequences and dominates genomic targeting in melanoma cells [4] [8] [6].
  • Homeodomain (HD): A 60-amino acid region (exons 5–6) that binds palindromic TAAT(N)₂₋₃ATTA sites. HD mediates PAX3 homo-/heterodimerization with PAX7, enabling cooperative DNA binding [4] [2].

Table 3: Functional Domains of PAX3 Protein

DomainStructureDNA Recognition MotifKey Functions
Paired Domain (PD)PAI + RED subdomains; HTH motifsTCACGC/TPrimary DNA binding; gene activation
Homeodomain (HD)Three α-helices; HTH foldTAAT(N)₂₋₃ATTADimerization; secondary DNA binding
Transactivation Domain (TAD)PST-rich region (78 aa)N/ARecruits RNA polymerase II
Repression Domain (RD)N-terminal (aa 1–90) + HDN/AAuto-inhibits TAD activity

Transactivation Domain (TAD) and Repression Domains

The C-terminal TAD (exons 7–8) is enriched in proline, serine, and threonine (PST), enabling transcriptional activation via RNA polymerase II recruitment. This domain is potently inhibited by two repression modules:

  • An N-terminal repression domain (aa 1–90) spanning the PD’s PAI subdomain.
  • A repression interface within the HD.These domains fold to sterically block TAD access to basal transcription machinery. In fusion proteins (e.g., PAX3-FOXO1 in rhabdomyosarcoma), the TAD is replaced by FOXO1’s activation domain, escaping auto-inhibition and causing oncogenic hyperactivation [5] [3] [4].

Post-Translational Modifications

PAX3 function is modulated by covalent modifications:

  • Phosphorylation: GSK3β phosphorylates Ser201/205/209 in the linker between PD and HD. This stabilizes PAX3 by reducing ubiquitin-mediated degradation, enhancing melanocyte migration [5] [4].
  • Ubiquitination: Lys437/475 polyubiquitination targets PAX3 for proteasomal degradation. SIAH2 E3 ligase is a key regulator [4].
  • Acetylation: p300/CBP acetylates Lys437/475, competing with ubiquitination. Acetylation promotes PAX3 nuclear retention and transcriptional activity [4] [5].

Compound Names Mentioned:PAX3, PAX3a, PAX3b, PAX3c, PAX3d, PAX3e, PAX3g, PAX3h, PAX3i, Q+ PAX3, Q− PAX3, PAX3-FOXO1, PAX3-MAML3

Properties

CAS Number

138016-91-8

Product Name

Pax-3 protein

Molecular Formula

C7H11NOS

Synonyms

Pax-3 protein

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